molecular formula C14H10ClFO3 B6402756 4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1261945-12-3

4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6402756
CAS No.: 1261945-12-3
M. Wt: 280.68 g/mol
InChI Key: CLHDNBWFMMWENP-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4th position, a fluoro group at the 3rd position, and a methoxy group at the 4th position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro, fluoro, and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Uniqueness

4-Chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-2-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(6-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHDNBWFMMWENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690168
Record name 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-12-3
Record name 5-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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